2-(2,4-Difluoro-6-methylphenyl)acetonitrile chemical safety data
2-(2,4-Difluoro-6-methylphenyl)acetonitrile chemical safety data
Topic: 2-(2,4-Difluoro-6-methylphenyl)acetonitrile Chemical Safety & Technical Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This guide provides a comprehensive technical analysis of 2-(2,4-Difluoro-6-methylphenyl)acetonitrile (CAS 1807192-55-7), a specialized fluorinated intermediate used in the synthesis of pharmaceutical candidates, particularly those targeting P2X3 receptors (e.g., Gefapixant analogs) and other central nervous system (CNS) targets.[1]
The strategic incorporation of the 2,4-difluoro-6-methylphenyl moiety serves two critical medicinal chemistry functions:
-
Metabolic Stability: The fluorine atoms at the 2 and 4 positions block oxidative metabolism (CYP450) at the most reactive sites on the phenyl ring.[1]
-
Conformational Locking: The 6-methyl group introduces steric bulk (A-value ~1.70), forcing the acetonitrile side chain out of planarity, which can enhance binding selectivity in enzyme pockets.[1]
This document outlines the chemical identity, hazard profile, safe handling protocols, and synthesis pathways, ensuring researchers can integrate this compound into workflows with maximum safety and efficiency.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Accurate identification is the first step in chemical safety.[1] The following data establishes the baseline for this compound.
| Property | Specification |
| Chemical Name | 2-(2,4-Difluoro-6-methylphenyl)acetonitrile |
| Common Synonyms | 2,4-Difluoro-6-methylbenzyl cyanide; (2,4-Difluoro-6-methylphenyl)acetonitrile |
| CAS Number | 1807192-55-7 |
| Molecular Formula | C₉H₇F₂N |
| Molecular Weight | 167.16 g/mol |
| SMILES | Cc1cc(F)cc(F)c1CC#N |
| Physical State | Solid (typically white to off-white crystalline powder) or Oil (depending on purity) |
| Boiling Point (Predicted) | ~240–250 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| pKa (Predicted) | ~15–16 (α-proton acidity due to nitrile EWG) |
Hazard Identification & Toxicology (GHS)
While specific toxicological data for this exact CAS is limited, Read-Across Methodology from structurally analogous nitriles (e.g., 2,4-Difluorophenylacetonitrile, CAS 656-35-9) allows for a high-confidence hazard assessment.[1]
Core Hazards[1][3]
-
Acute Toxicity (Oral/Dermal/Inhalation): Nitriles can liberate cyanide ions (
) in vivo via hepatic metabolism (cytochrome P450 oxidation), leading to histotoxic hypoxia.[1] -
Skin/Eye Irritation: The fluorinated aromatic ring combined with the nitrile group creates a lipophilic irritant capable of penetrating the stratum corneum.[1]
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4][5][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4][5][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |
Critical Safety Note: Treat this compound as a potential cyanide generator .[1] While the alkyl-nitrile bond is generally stable, metabolic breakdown or exposure to strong acids/oxidizers can release HCN.[1]
Safe Handling & Engineering Controls
The following protocol utilizes a Hierarchy of Controls approach to minimize exposure risk.
Engineering Controls[1][3]
-
Primary Containment: All handling of the neat solid/oil must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
-
Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.[1]
Personal Protective Equipment (PPE)[1]
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
-
Dermal: Double-gloving is mandatory.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid nitrile handling.[1]
Workflow Visualization
The following diagram illustrates the logical flow for safe handling and waste disposal.
Figure 1: Safe handling workflow emphasizing storage segregation and cyanide-specific waste management.
Emergency Response Protocols
Due to the nitrile moiety, standard first aid must be augmented with cyanide-specific protocols.[1]
First Aid Measures[1][3][9][10][11]
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1] Do not perform mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use organic solvents (e.g., ethanol, DMSO), as they enhance transdermal absorption.[1]
-
Ingestion: If conscious, rinse mouth. Do not induce vomiting . Transport to ER immediately with SDS.[1]
Cyanide Antidote Logic
While unlikely to be needed for minor exposures, facilities handling >10g should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible.[1]
Figure 2: Emergency response decision tree distinguishing between standard decontamination and cyanide-specific intervention.
Synthesis & Impurity Profile
Understanding the synthesis allows researchers to anticipate impurities (e.g., residual benzyl bromide) that pose their own safety risks.[1]
Primary Synthetic Route
The most robust synthesis involves the nucleophilic substitution of 2,4-difluoro-6-methylbenzyl bromide with a cyanide source.[1]
-
Precursor: 2,4-Difluoro-6-methylbenzyl bromide (CAS 1803735-07-0).[1][6]
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]
-
Solvent: DMSO or DMF (polar aprotic promotes
). -
Product: 2-(2,4-Difluoro-6-methylphenyl)acetonitrile.
Impurity Analysis[1]
-
Residual Benzyl Bromide: Highly lachrymatory and corrosive.[1]
-
Hydrolysis Product: 2-(2,4-Difluoro-6-methylphenyl)acetic acid (if water is present).[1]
-
Dimerization: Possible under highly basic conditions.[1]
Figure 3: Synthetic pathway highlighting the lachrymatory intermediate hazard.[1]
References
-
Matrix Scientific. (n.d.).[1] 2,4-Difluoro-6-methylphenylacetonitrile Product Data. Retrieved from [1]
-
ChemSRC. (2025).[1] CAS 1807192-55-7: 2,4-Difluoro-6-methylphenylacetonitrile.[1] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2,4-Difluorophenylacetonitrile (Analogous Hazard Data). Retrieved from [1]
-
Cameo Chemicals. (n.d.).[1] Nitriles: Chemical Hazards & Response. NOAA.[1] Retrieved from [1]
-
Ren, H., et al. (2020).[1][7] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate. Organic Process Research & Development. (Contextualizing fluorinated intermediates). Retrieved from [1]
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- 1. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scienceinteractive.com [scienceinteractive.com]
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